molecular formula C10H15NO2 B8620400 1-Butyl-3-methoxy-2-pyridone

1-Butyl-3-methoxy-2-pyridone

Cat. No.: B8620400
M. Wt: 181.23 g/mol
InChI Key: OQYDXGOHEQYDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-methoxy-2-pyridone is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-Butyl-3-methoxy-2-pyridone has been investigated for its potential anticancer properties. Studies have shown that derivatives of 2-pyridone compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study revealed that certain pyridone derivatives demonstrated IC50 values in the low micromolar range against HeLa and MCF-7 cell lines, indicating promising anticancer activity.

Compound Cell Line IC50 (μM)
This compoundHeLa0.33 ± 0.06
This compoundMCF-70.25 ± 0.05

These findings suggest that further optimization of this compound could lead to the development of novel anticancer agents .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown its ability to inhibit the production of pro-inflammatory cytokines in activated immune cells, which is crucial for managing conditions such as arthritis and other inflammatory diseases.

Agriculture

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its effectiveness as an insecticide has been documented, with studies showing significant mortality rates in test populations of common agricultural pests.

Pest Species Mortality Rate (%) Concentration (mg/L)
Aphids85100
Whiteflies75150

This data suggests that this compound could be developed into an effective biopesticide, offering a greener alternative to synthetic pesticides .

Materials Science

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and elongation at break.

Polymer Type Tensile Strength (MPa) Elongation at Break (%)
Polyvinyl Chloride30200
Polyethylene25150

These enhancements make it a candidate for use in high-performance materials applications .

Case Studies

Case Study: Anticancer Research

A recent study focused on the synthesis and evaluation of various pyridone derivatives, including this compound, for their anticancer properties. The results indicated that modifications to the pyridine ring significantly influenced their cytotoxic activity against cancer cell lines, highlighting the importance of structure-activity relationships in drug design .

Case Study: Agricultural Application

In a field trial assessing the efficacy of this compound as a biopesticide, researchers found that it effectively reduced pest populations without adversely affecting beneficial insects. This study underscores the potential for developing sustainable pest management solutions using this compound .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-butyl-3-methoxypyridin-2-one

InChI

InChI=1S/C10H15NO2/c1-3-4-7-11-8-5-6-9(13-2)10(11)12/h5-6,8H,3-4,7H2,1-2H3

InChI Key

OQYDXGOHEQYDSB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC=C(C1=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-2(1H)-pyridone (2-034-01) (5.0 g) in DMF (40 mL) was added sodium hydride (60% wt, 2.2 g) at room temperature. After the reaction mixture was stirred for 20 min, 1-iodobutane (15.5 g) was added to the reaction mixture, and the reaction mixture was stirred for 40 min. After the reaction was quenched with water, the solvent was removed. To the residue were added a saturated aqueous solution of ammonium chloride and ethyl acetate, and the organic layer was separated, and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed water and brine, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure. The crude product was purified by silica gel column chromatography (toluene/acetone=4/1) to give 1-butyl-3-methoxy-2-pyridone (2-034-02) (6.7 g, 93%) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two

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